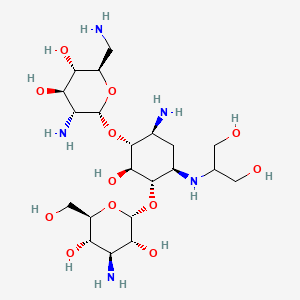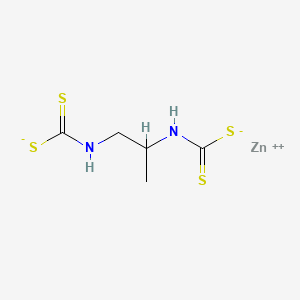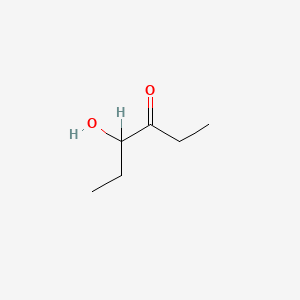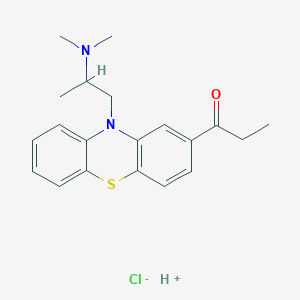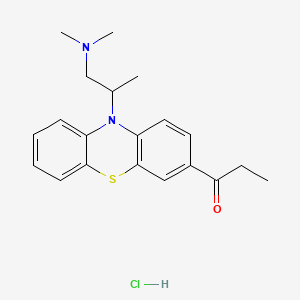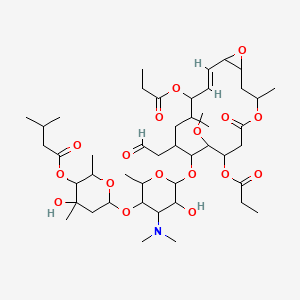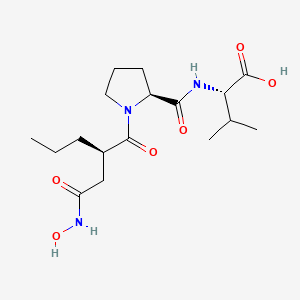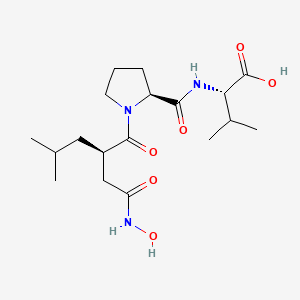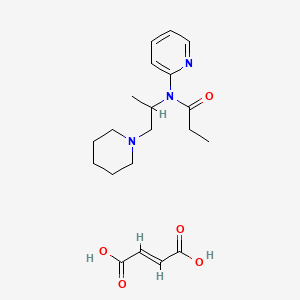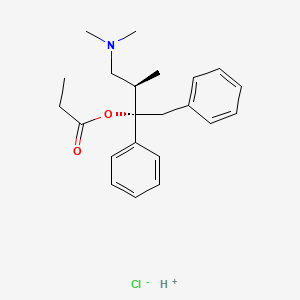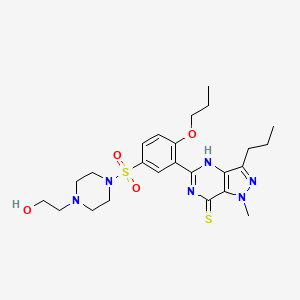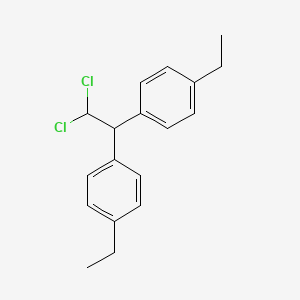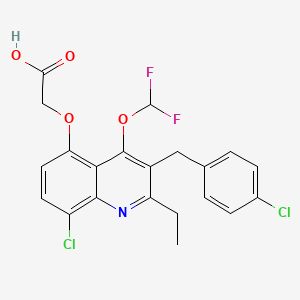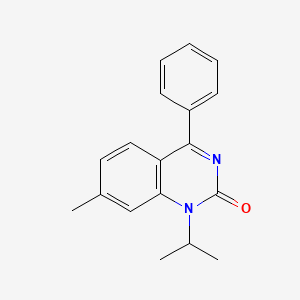
プロクアゾン
概要
説明
プロクアゾンは、鎮痛作用と解熱作用で知られる非ステロイド性抗炎症薬(NSAID)です。 主に、関節リウマチ、変形性関節症、強直性脊椎炎などの疾患の治療に使用されます . 多くの他のNSAIDとは異なり、プロクアゾンは構造中に遊離酸基を持っていません .
科学的研究の応用
Proquazone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of quinazolinone derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
プロクアゾンは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼ(COX)を阻害することで効果を発揮します。プロスタグランジンは、炎症と痛みのメディエーターです。 COXを阻害することにより、プロクアゾンはプロスタグランジンの産生を減らし、炎症と痛みを軽減します . 炎症反応において重要な役割を果たすCOX-1とCOX-2酵素を含む、分子標的と経路が関与しています .
類似の化合物:
アスピリン: 抗炎症作用と鎮痛作用が類似した別のNSAIDです。
イブプロフェン: 作用機序が類似した、広く使用されているNSAIDです。
インドメタシン: 重度の炎症性疾患の治療に使用される強力なNSAIDです.
プロクアゾンの独自性: プロクアゾンは、構造中に遊離酸基を持たないという点で独特であり、これがその独特の薬物動態および薬力学的特性に寄与している可能性があります。 さらに、プロクアゾンは、他のNSAIDと比較して、胃腸系の副作用の発生率が低いことが示されています .
生化学分析
Biochemical Properties
Proquazone interacts with various enzymes and proteins in the body. It is known to suppress inflammation in various animal models of acute and chronic disease
Cellular Effects
Proquazone has been shown to be effective in treating rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, musculoskeletal disorders, and acute inflammatory conditions . It influences cell function by suppressing inflammation, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Proquazone involves its role as an NSAID. It has been shown to suppress inflammation in various animal models of acute and chronic disease
Temporal Effects in Laboratory Settings
In laboratory settings, Proquazone’s effects can change over time. For example, it has been suggested that Proquazone may inhibit or arrest the progression of bone erosions in patients with rheumatoid arthritis treated for a year or more . These findings need confirmation in a larger number of patients studied under well-controlled conditions .
Metabolic Pathways
Proquazone is subject to extensive first-pass metabolism — between 80 and 95% of a single dose is metabolized during its first passage through the liver
Transport and Distribution
Proquazone is extensively bound to plasma protein (> 98%) This suggests that it is transported and distributed within cells and tissues via the bloodstream
準備方法
合成経路と反応条件: プロクアゾンは、キナゾリノン誘導体を用いた一連の化学反応によって合成されます。 合成は通常、適切な芳香族アミンとイソシアネートまたはカルバメートを制御された条件下で縮合させることから始まります .
工業生産方法: プロクアゾンの工業生産には、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成が伴います。 プロセスには、製薬基準を満たすための精製、結晶化、品質管理などの工程が含まれます .
3. 化学反応解析
反応の種類: プロクアゾンは、以下を含むさまざまな化学反応を起こします。
酸化: プロクアゾンは酸化されてキナゾリノン誘導体を生成することができます。
還元: 還元反応は、キナゾリノン環構造を変更することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つさまざまなキナゾリノン誘導体が含まれ、これらは異なる薬理学的特性を示す可能性があります .
4. 科学研究への応用
プロクアゾンは、以下を含む幅広い科学研究への応用があります。
化学: キナゾリノン誘導体とその化学的性質の研究におけるモデル化合物として使用されます。
生物学: 細胞プロセスや炎症経路に対する影響について調査されています。
医学: 炎症性疾患の治療や疼痛管理における治療の可能性について、広範囲にわたって研究されています。
化学反応の分析
Types of Reactions: Proquazone undergoes various chemical reactions, including:
Oxidation: Proquazone can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different pharmacological properties .
類似化合物との比較
Aspirin: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: Widely used NSAID with a similar mechanism of action.
Indomethacin: Potent NSAID used for treating severe inflammatory conditions.
Uniqueness of Proquazone: Proquazone is unique in that it does not have a free acid group in its structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Additionally, proquazone has been shown to have a lower incidence of gastrointestinal side effects compared to some other NSAIDs .
特性
IUPAC Name |
7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIGKVIOEQASGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021210 | |
| Record name | Proquazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22760-18-5 | |
| Record name | Proquazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22760-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proquazone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proquazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proquazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proquazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROQUAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
